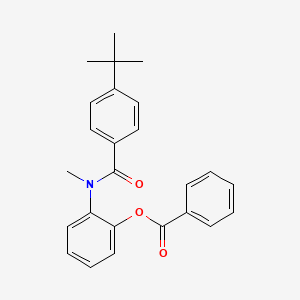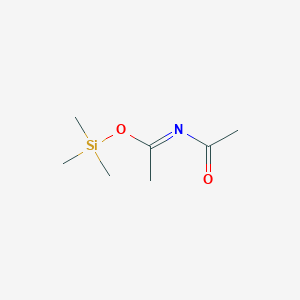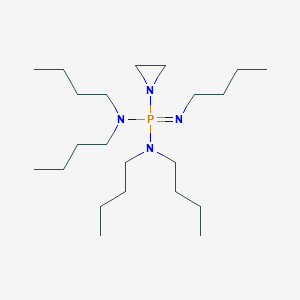
P-Aziridin-1-yl-N,N,N',N',N''-pentabutylphosphonimidic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Aziridin-1-yl-N,N,N’,N’,N’'-pentabutylphosphonimidic diamide: is a complex organic compound that features an aziridine ring and a phosphonimidic diamide structure Aziridines are three-membered nitrogen-containing cyclic molecules known for their significant ring strain and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing aziridines is through the reaction of amines with alkenes via an electrogenerated dication . This method allows for the transformation of alkenes into aziridines under basic conditions, expanding the scope of accessible N-alkyl aziridine products.
Industrial Production Methods: Industrial production of aziridines, including derivatives like P-Aziridin-1-yl-N,N,N’,N’,N’'-pentabutylphosphonimidic diamide, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures
Analyse Des Réactions Chimiques
Types of Reactions: P-Aziridin-1-yl-N,N,N’,N’,N’'-pentabutylphosphonimidic diamide can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.
Major Products: The major products formed from these reactions include various amine derivatives and substituted aziridines, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
P-Aziridin-1-yl-N,N,N’,N’,N’'-pentabutylphosphonimidic diamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Mécanisme D'action
The mechanism of action of P-Aziridin-1-yl-N,N,N’,N’,N’'-pentabutylphosphonimidic diamide involves the reactivity of the aziridine ring. The ring strain in aziridines makes them highly reactive, allowing them to interact with various molecular targets. In biological systems, aziridines can form covalent bonds with nucleophilic sites in DNA and proteins, leading to crosslinking and potential cytotoxic effects . This reactivity is harnessed in medicinal chemistry for developing antitumor agents.
Comparaison Avec Des Composés Similaires
5-(Aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954): An antitumor prodrug that is activated in certain tumors to form a potent bifunctional alkylating agent.
Aziridine-1-carbaldehyde oxime derivatives: Known for their chemical and biological properties, including complexation with metals.
Uniqueness: P-Aziridin-1-yl-N,N,N’,N’,N’'-pentabutylphosphonimidic diamide is unique due to its specific combination of an aziridine ring and a phosphonimidic diamide group. This structure imparts distinct reactivity and potential applications that differ from other aziridine derivatives. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
Propriétés
Numéro CAS |
85459-06-9 |
|---|---|
Formule moléculaire |
C22H49N4P |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
N-[aziridin-1-yl-butylimino-(dibutylamino)-λ5-phosphanyl]-N-butylbutan-1-amine |
InChI |
InChI=1S/C22H49N4P/c1-6-11-16-23-27(26-21-22-26,24(17-12-7-2)18-13-8-3)25(19-14-9-4)20-15-10-5/h6-22H2,1-5H3 |
Clé InChI |
PTHPZMFEKZQDPD-UHFFFAOYSA-N |
SMILES canonique |
CCCCN=P(N1CC1)(N(CCCC)CCCC)N(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine](/img/structure/B14428083.png)


![4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide](/img/structure/B14428100.png)
![[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol](/img/structure/B14428122.png)
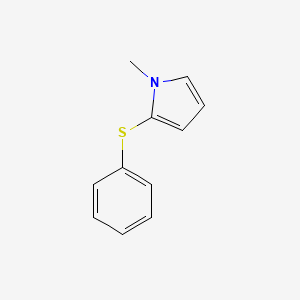
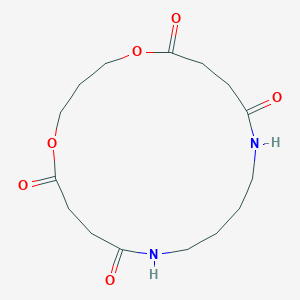
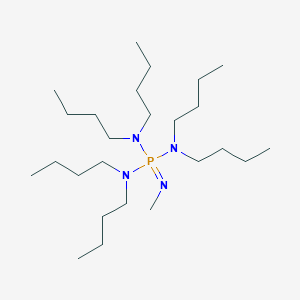
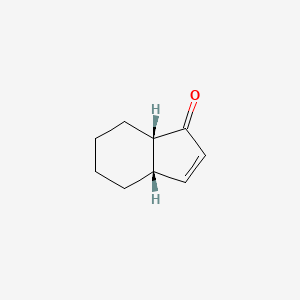
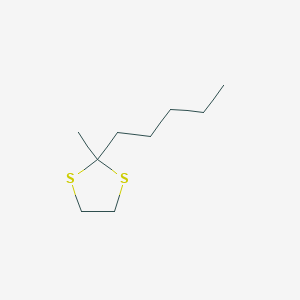

![N-([1,1'-Biphenyl]-2-yl)-N-methoxyacetamide](/img/structure/B14428139.png)
